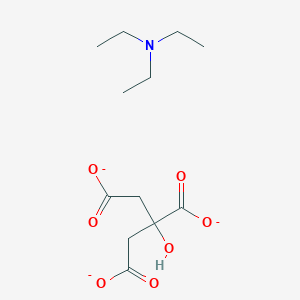
Triethylamine citrates
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylamine citrates are organic compounds formed by the reaction of triethylamine with citric acid. Triethylamine is a tertiary amine with the chemical formula
N(CH2CH3)3
, known for its strong fishy odor and basic properties. Citric acid, on the other hand, is a weak organic acid commonly found in citrus fruits. The combination of these two compounds results in this compound, which are used in various chemical and industrial applications.準備方法
Synthetic Routes and Reaction Conditions: Triethylamine citrates are typically synthesized by neutralizing citric acid with triethylamine. The reaction can be represented as follows:
C6H8O7+3N(CH2CH3)3→C6H5O7(N(CH2CH3)3)3+3H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. Citric acid and triethylamine are mixed in stoichiometric amounts in large reactors. The reaction mixture is then subjected to controlled heating and stirring to ensure complete neutralization. The product is purified through crystallization or distillation techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Triethylamine citrates can undergo various chemical reactions, including:
Oxidation: Triethylamine can be oxidized to form triethylamine oxide.
Reduction: Citric acid can be reduced to form different hydroxy acids.
Substitution: Triethylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products:
Oxidation: Triethylamine oxide.
Reduction: Hydroxy acids and other reduced forms of citric acid.
Substitution: Various substituted amines and esters.
科学的研究の応用
Triethylamine citrates have a wide range of applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Employed in the preparation of buffer solutions and as a pH adjuster in biological assays.
Medicine: Investigated for their potential use in drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and coatings.
作用機序
The mechanism of action of triethylamine citrates involves the interaction of triethylamine with various molecular targets. Triethylamine acts as a base, accepting protons from acidic environments, which can alter the pH and influence biochemical pathways. In drug delivery systems, this compound can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their absorption and efficacy.
類似化合物との比較
Triethylamine citrates can be compared with other similar compounds such as:
Diethylamine citrates: Similar in structure but with two ethyl groups instead of three.
Trimethylamine citrates: Contains three methyl groups instead of ethyl groups.
Triisopropylamine citrates: Contains three isopropyl groups, offering different steric and electronic properties.
Uniqueness: this compound are unique due to their balance of basicity and steric hindrance, making them versatile in various chemical reactions and applications. Their ability to form stable salts with citric acid enhances their utility in both research and industrial contexts.
特性
CAS番号 |
78871-22-4 |
|---|---|
分子式 |
C12H20NO7-3 |
分子量 |
290.29 g/mol |
IUPAC名 |
N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H15N.C6H8O7/c1-4-7(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |
InChIキー |
MIGAVRUXPZDYSZ-UHFFFAOYSA-K |
正規SMILES |
CCN(CC)CC.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


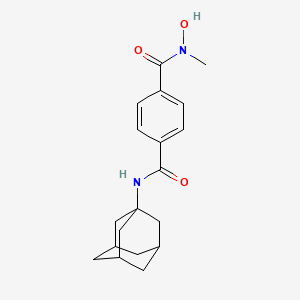
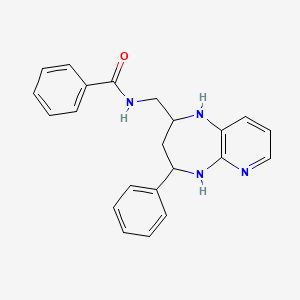
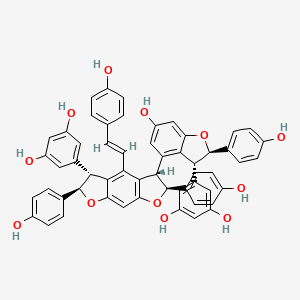


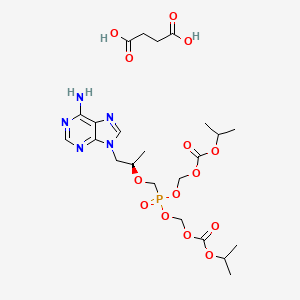

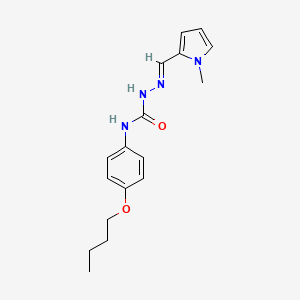
![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
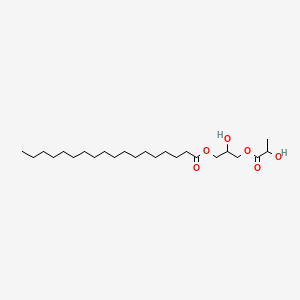



![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
